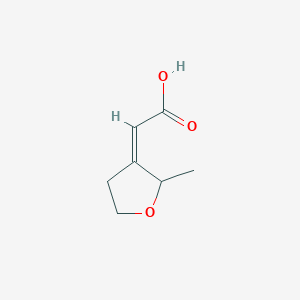

2-(2-Methyloxolan-3-ylidene)aceticacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

(2Z)-2-(2-methyloxolan-3-ylidene)acetic acid |

InChI |

InChI=1S/C7H10O3/c1-5-6(2-3-10-5)4-7(8)9/h4-5H,2-3H2,1H3,(H,8,9)/b6-4- |

InChI Key |

KZCJEVDTJZUVFU-XQRVVYSFSA-N |

Isomeric SMILES |

CC1/C(=C\C(=O)O)/CCO1 |

Canonical SMILES |

CC1C(=CC(=O)O)CCO1 |

Origin of Product |

United States |

Contextual Significance of Acetic Acid Derivatives Within Heterocyclic Frameworks

Acetic acid derivatives appended to heterocyclic rings are a cornerstone of many areas of chemical research, particularly in medicinal chemistry and materials science. The combination of a carboxylic acid group, which can act as a hydrogen bond donor and acceptor and can be ionized under physiological conditions, with a diverse range of heterocyclic scaffolds leads to a vast chemical space with a wide array of biological activities.

Heterocyclic acetic acids are prevalent in numerous bioactive compounds. For instance, derivatives of thiazolyl-acetic acid have been synthesized and shown to possess significant antimicrobial activities. nih.gov These compounds demonstrated broad-spectrum antibacterial and antifungal properties, highlighting the potential for such structures in the development of new biocides. nih.gov Similarly, fused N-heterocyclic acetic acid derivatives have been explored as potent inhibitors of phosphodiesterase 4 (PDE4), which is a therapeutic target for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). rsc.orgnih.gov The development of novel synthetic routes to these complex heterocyclic acetic acids is an active area of research. rsc.orgnih.gov Furthermore, certain heterocyclic acetic acid compounds have been found to inhibit bone resorption and enhance bone formation, suggesting their utility in treating diseases characterized by anomalous bone metabolism. google.com

The significance of these derivatives lies in the synergistic effect of the heterocyclic ring and the acetic acid moiety. The heterocycle provides a rigid scaffold that can be functionalized to modulate properties such as solubility, lipophilicity, and metabolic stability, while also providing key interactions with biological targets. The acetic acid group often serves as a crucial pharmacophore, engaging in electrostatic interactions or hydrogen bonding with receptor sites.

Review of Exocyclic Alkene and Cyclic Ether Architectures in Modern Organic Synthesis

The structural framework of 2-(2-Methyloxolan-3-ylidene)aceticacid contains both an exocyclic alkene and a cyclic ether (oxolane), two motifs of considerable importance in contemporary organic synthesis.

Exocyclic Alkenes: An exocyclic double bond is one where one of the carbon atoms of the double bond is part of a ring system. libretexts.org These structural units are valuable intermediates in organic synthesis because the double bond can be readily transformed into a variety of other functional groups through reactions such as hydrogenation, oxidation, and addition reactions. masterorganicchemistry.comvanderbilt.edu The synthesis of exocyclic alkenes can be achieved through various methods, including elimination reactions and transition-metal-catalyzed cross-coupling reactions. pressbooks.puborganic-chemistry.org Their presence in a molecule can impart specific conformational constraints and reactivity profiles that are distinct from their endocyclic counterparts.

Cyclic Ethers: Cyclic ethers, such as the oxolane (tetrahydrofuran) ring in the target molecule, are ubiquitous in natural products and pharmaceutically active compounds. nih.gov They are generally stable but can undergo specific reactions like acidic cleavage and ring-opening, particularly in the case of strained rings like epoxides. youtube.comfiveable.meresearchgate.net The oxygen atom in the ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding properties. The synthesis of cyclic ethers is a well-established field, with numerous methods available for their construction, including intramolecular Williamson ether synthesis and hydroalkoxylation of alcohols. nih.govorganic-chemistry.org The stability and defined stereochemistry of substituted cyclic ethers make them excellent scaffolds for the construction of complex molecular architectures. nih.gov

The combination of an exocyclic alkene and a cyclic ether within the same molecule, as seen in this compound, offers multiple points for synthetic diversification, allowing for the generation of a library of related compounds for further investigation.

Structural Features and Stereochemical Considerations Posed by the 2 2 Methyloxolan 3 Ylidene Aceticacid Skeleton

Advanced Synthetic Approaches Utilizing Transition Metal Catalysis

Transition metal catalysis offers powerful and efficient pathways for the formation of carbon-carbon bonds, including the double bond in α,β-unsaturated carbonyl compounds. While specific literature on the transition metal-catalyzed synthesis of this compound is not prominent, analogous reactions provide a strong basis for potential synthetic routes. Palladium-catalyzed reactions, in particular, are widely used for their high efficiency and functional group tolerance. nih.govnih.gov

One plausible approach is the palladium-catalyzed α,β-dehydrogenation of a saturated precursor, ethyl 2-(2-methyloxolan-3-yl)acetate. This method involves the generation of a zinc enolate from the saturated ester, followed by oxidative addition to a palladium(0) complex. Subsequent β-hydride elimination would yield the desired unsaturated product and a palladium(II) hydride species, which is then regenerated, completing the catalytic cycle. organic-chemistry.org

Another potential strategy is a Heck-type reaction or a related cross-coupling process. acs.orgacs.org For instance, the coupling of a suitable precursor like 3-iodo-2-methyl-2,3-dihydrofuran with an acrylic acid derivative under palladium catalysis could form the exocyclic double bond. The efficiency of such cross-coupling reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. acs.org Bulky phosphine (B1218219) ligands are often employed to promote the formation of coordinatively unsaturated palladium species that are highly reactive in the catalytic cycle. acs.org

Below is a table summarizing hypothetical catalyst systems for analogous palladium-catalyzed dehydrogenation reactions.

| Catalyst Precursor | Ligand | Oxidant | Solvent | Typical Yield (%) |

| Pd(OAc)₂ | P(o-tol)₃ | Allyl diethyl phosphate (B84403) | Dioxane | 75-85 |

| Pd₂(dba)₃ | Xantphos | Benzoquinone | Toluene | 80-90 |

| [Pd(cinnamyl)Cl]₂ | dppf | O₂ | DMSO | 70-80 |

This table presents plausible data for analogous α,β-dehydrogenation reactions of cyclic esters, not specifically for this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. gctlc.org Key principles include the use of safer solvents, improving atom economy, and enhancing energy efficiency. These principles can be applied to classic olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, which are standard methods for synthesizing alkenes from carbonyl compounds like 2-methyloxolan-3-one.

A significant green improvement to olefination reactions is the reduction or elimination of volatile organic solvents. udel.edu The Wittig reaction, which utilizes a phosphorus ylide to convert a ketone into an alkene, can often be performed under solvent-free conditions. wvu.eduwvu.edu This can be achieved by grinding the solid reactants (the ketone, a phosphonium (B103445) salt, and a solid base) together, sometimes with gentle heating. gctlc.orgresearchgate.net In such cases, one of the reactants may melt or form a eutectic mixture, acting as a pseudo-solvent. udel.edu

Alternatively, conducting reactions in water is a prime example of a green synthetic approach. The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate-stabilized carbanion, is often more suitable for aqueous conditions than the traditional Wittig reaction. researchgate.net The use of water as a solvent not only reduces environmental impact but can also simplify workup procedures, as the water-soluble phosphate byproduct is easily separated from the organic product. wikipedia.org

The table below compares hypothetical reaction conditions for the synthesis of an analogue, ethyl 2-(2-methyloxolan-3-ylidene)acetate, using green methodologies.

| Reaction | Reagents | Conditions | Solvent | Typical Yield (%) |

| Wittig | 2-methyloxolan-3-one, Ph₃P=CHCO₂Et | Grinding, 50°C, 1h | Solvent-Free | 85-95 |

| HWE | 2-methyloxolan-3-one, (EtO)₂P(O)CH₂CO₂Et, K₂CO₃ | Stirring, RT, 12h | Water | 80-90 |

| HWE | 2-methyloxolan-3-one, (EtO)₂P(O)CH₂CO₂Et, LiOH | Stirring, RT, 8h | Deep Eutectic Solvent | 90-98 |

This table is based on data for analogous olefination reactions and represents plausible outcomes for the synthesis of the target compound's ester.

Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Olefination reactions like the Wittig reaction are known for their poor atom economy because they generate a stoichiometric amount of a high-molecular-weight byproduct, triphenylphosphine (B44618) oxide (Ph₃PO). gctlc.orgwikipedia.org

For the synthesis of this compound from 2-methyloxolan-3-one and (carboxymethylene)triphenylphosphorane, the atom economy would be calculated as follows:

Reactants: 2-methyloxolan-3-one (C₅H₈O₂, MW ≈ 100.12 g/mol ) + Ph₃P=CHCOOH (C₂₀H₁₇O₂P, MW ≈ 332.32 g/mol )

Products: this compound (C₇H₈O₃, MW ≈ 140.14 g/mol ) + Triphenylphosphine oxide (C₁₈H₁₅OP, MW ≈ 278.28 g/mol )

Atom Economy = [140.14 / (100.12 + 332.32)] x 100 ≈ 32.4%

This low value highlights the inherent inefficiency of this pathway in terms of mass conversion. The Horner-Wadsworth-Emmons reaction offers a better atom economy as the byproduct, a dialkyl phosphate salt, has a lower molecular weight than triphenylphosphine oxide. wikipedia.org

Catalyst Efficiency in transition metal-catalyzed reactions is crucial for both economic and environmental reasons. High efficiency means that a very small amount of catalyst can produce a large amount of product. Efficiency is often described by catalyst loading (in mol% or ppm) and the turnover number (TON), which is the moles of product formed per mole of catalyst. nih.govacs.org In palladium-catalyzed cross-coupling reactions, catalyst loadings can range from 5 mol% down to the parts-per-million (ppm) level for highly active systems. nih.govacs.org Achieving high TONs reduces the cost of the precious metal catalyst and minimizes its potential contamination in the final product.

For a hypothetical palladium-catalyzed dehydrogenation, key efficiency metrics would be:

| Parameter | Definition | Typical Range for Efficient Systems |

| Catalyst Loading | (moles of catalyst / moles of limiting reactant) x 100 | 0.01 - 1 mol% |

| Turnover Number (TON) | moles of product / moles of catalyst | 100 - 10,000+ |

| Turnover Frequency (TOF) | TON / reaction time (h⁻¹) | 10 - 1,000+ |

Improving catalyst efficiency is an active area of research, focusing on ligand design and optimization of reaction conditions to enhance catalyst stability and activity. acs.org

Reactivity of the Exocyclic Carbon-Carbon Double Bond

The exocyclic C=C double bond in this compound is activated towards a variety of addition and transformation reactions due to its conjugation with the electron-withdrawing carboxylic acid group.

Electrophilic Addition Reactions and Their Regioselectivity

Electrophilic additions to α,β-unsaturated carboxylic acids, such as this compound, proceed via a mechanism that accounts for the electronic influence of the conjugated system. Unlike simple alkenes, the addition of unsymmetrical reagents like hydrogen halides (HX) often occurs with anti-Markovnikov regioselectivity.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This generates a resonance-stabilized carbocation intermediate where the positive charge is delocalized over the carbonyl carbon and the β-carbon of the original double bond. libretexts.org Subsequent nucleophilic attack at the β-carbon leads to the formation of the enol, which then tautomerizes to the more stable final product. libretexts.org For instance, the addition of hydrogen bromide would be expected to yield 3-bromo-2-(2-methyloxolan-3-yl)acetic acid. Hydration reactions, typically acid-catalyzed, would follow a similar pathway to produce 3-hydroxy-2-(2-methyloxolan-3-yl)acetic acid. libretexts.org

| Reaction | Reagent | Expected Major Product | Regioselectivity |

| Hydrohalogenation | HBr | 3-Bromo-2-(2-methyloxolan-3-yl)acetic acid | Anti-Markovnikov |

| Hydration | H₂O, H⁺ catalyst | 3-Hydroxy-2-(2-methyloxolan-3-yl)acetic acid | Anti-Markovnikov |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

The electron-deficient nature of the exocyclic double bond makes this compound a competent dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition would occur with an electron-rich conjugated diene to form a six-membered ring. wikipedia.org For example, reaction with a diene like 2,3-dimethylbutadiene, often catalyzed by a Lewis acid, would yield a spirocyclic product where the oxolane ring is connected to a newly formed cyclohexene ring. mdpi.com

The double bond can also participate as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org This type of reaction with a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, provides a powerful method for constructing five-membered heterocyclic rings. researchgate.netresearchgate.netnumberanalytics.com The reaction is believed to proceed through a concerted mechanism, leading to regio- and stereoselective products. wikipedia.orgnih.gov

| Cycloaddition Type | Reactant | Expected Product Class |

| Diels-Alder | Electron-rich diene (e.g., 2,3-dimethylbutadiene) | Spiro[oxolane-cyclohexene] derivative |

| 1,3-Dipolar | Azomethine ylide | Spiro[oxolane-pyrrolidine] derivative |

| 1,3-Dipolar | Nitrile oxide | Spiro[oxolane-isoxazoline] derivative |

Catalytic Hydrogenation and Reduction Pathways

The exocyclic double bond of this compound can be selectively reduced through catalytic hydrogenation. This transformation saturates the double bond to yield 2-(2-methyloxolan-3-yl)acetic acid without affecting the carboxylic acid group. A variety of transition metal catalysts are effective for the hydrogenation of such α,β-unsaturated systems.

Commonly employed catalysts include palladium on carbon (Pd/C), rhodium complexes (e.g., Rh/phosphine complexes), and copper-based catalysts. rsc.orgrsc.orgresearchgate.net Asymmetric hydrogenation using chiral catalysts, such as rhodium complexes with chiral phosphine ligands like JosiPhos, can be employed to produce specific stereoisomers of the saturated product with high enantioselectivity. acs.orgacs.org

| Catalyst System | Reagents | Expected Product |

| Palladium | Pd/C, H₂ | 2-(2-Methyloxolan-3-yl)acetic acid |

| Rhodium | Rh/Chiral Phosphine, H₂ | Enantioenriched 2-(2-methyloxolan-3-yl)acetic acid |

| Copper(I) | Cu(I)/N-heterocyclic carbene, H₂ | 2-(2-Methyloxolan-3-yl)acetic acid |

Olefin Metathesis and Cross-Coupling Strategies

Olefin metathesis offers a versatile strategy for carbon-carbon bond formation. The exocyclic double bond of this compound could potentially engage in cross-metathesis reactions with other alkenes, catalyzed by ruthenium-based complexes like Grubbs' catalysts. libretexts.orguwindsor.ca This would lead to the formation of new, more complex unsaturated carboxylic acids. researchgate.net

While cross-coupling reactions like Suzuki or Heck typically involve aryl or vinyl halides, strategies for the C-O bond activation of cyclic ethers using nickel catalysts have been developed. researchgate.netacs.orgnih.gov Such methodologies could potentially be adapted for transformations involving the oxolane ring system, although direct cross-coupling at the exocyclic double bond would likely require prior functionalization.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety provides a handle for a wide range of derivatization reactions, allowing for the synthesis of esters and amides with diverse properties.

Esterification and Amidation Reactions for Derivatization

Standard esterification methods can be applied to this compound. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. researchgate.netmdpi.com

For the synthesis of amides, the carboxylic acid is typically activated first to facilitate nucleophilic attack by an amine. Common coupling reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov The use of EDCI is often preferred as its urea byproduct is water-soluble, simplifying product purification. nih.gov These reactions provide a straightforward route to a library of ester and amide derivatives of the parent acid.

| Reaction | Reagents | Product Class |

| Esterification | R-OH, H₂SO₄ | Ester |

| Amidation | R-NH₂, EDCI | Amide |

Decarboxylation Pathways and Related Transformations

The decarboxylation of 2-(2-methyloxolan-3-ylidene)acetic acid represents a key transformation pathway, largely influenced by the structural characteristics of the molecule. As a derivative of a β,γ-unsaturated carboxylic acid, its propensity to lose carbon dioxide is a subject of significant chemical interest. The reaction generally proceeds through a cyclic transition state, particularly under thermal conditions. In this process, the carboxylic acid proton is transferred to the γ-carbon of the exocyclic double bond, leading to the formation of an enol intermediate which subsequently tautomerizes to the more stable ketone.

This transformation can be conceptually compared to the decarboxylation of β-keto acids, which also proceed through a six-membered cyclic transition state. masterorganicchemistry.com The presence of the double bond in conjugation with the carboxylic acid moiety in 2-(2-methyloxolan-3-ylidene)acetic acid facilitates this process. The reaction can be catalyzed by both acids and bases, which can alter the reaction mechanism and rate. Acid catalysis typically involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the subsequent electronic rearrangement.

A plausible reaction mechanism for the thermal decarboxylation involves a concerted pericyclic reaction. The transition state would involve a six-membered ring, leading to the expulsion of CO2 and the formation of an enol intermediate. This intermediate would then tautomerize to the final ketone product, 3-ethylidene-2-methyloxolane.

Table 1: Plausible Intermediates in the Decarboxylation of this compound

| Intermediate | Structure | Description |

| Starting Material | This compound | The initial reactant. |

| Transition State | Cyclic six-membered ring | A high-energy state leading to bond cleavage and formation. |

| Enol Intermediate | 3-ethylidene-2-methyloxolan-3-ol | The initial product of decarboxylation. |

| Final Product | 3-ethylidene-2-methyloxolane | The tautomerized, more stable ketone product. |

Oxolane Ring Opening and Rearrangement Reactions

The oxolane ring in 2-(2-methyloxolan-3-ylidene)acetic acid is susceptible to various ring-opening and rearrangement reactions, primarily driven by the release of ring strain and the presence of functional groups that can participate in or facilitate these transformations.

Acid-Catalyzed Ring Transformations

Under acidic conditions, the ether oxygen of the oxolane ring can be protonated, rendering the ring susceptible to nucleophilic attack and subsequent cleavage. The presence of the exocyclic double bond and the carboxylic acid group can influence the regioselectivity of the ring opening. Protonation of the ether oxygen would generate an oxonium ion, which can then undergo a series of rearrangements.

One potential pathway involves the participation of the double bond in a concerted ring-opening and cyclization process, leading to the formation of rearranged products. The specific outcome of such acid-catalyzed rearrangements would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent system employed. Drawing parallels from studies on acid-catalyzed rearrangements of similar heterocyclic systems, such as 3-aryloxirane-2-carboxamides, suggests that intricate mechanistic pathways involving neighboring group participation are plausible. researchgate.net

Nucleophilic Ring Opening Strategies

The oxolane ring can also be opened through nucleophilic attack, although this is generally less facile than for more strained rings like oxiranes. Strong nucleophiles can attack one of the carbon atoms adjacent to the ether oxygen, leading to ring cleavage. The regioselectivity of this attack would be influenced by steric and electronic factors within the molecule.

For instance, organometallic reagents or strong bases could potentially initiate ring opening. The reaction would likely proceed via an SN2 mechanism, with the nucleophile attacking one of the electrophilic carbon centers of the oxolane ring. The outcome of such reactions would yield functionalized acyclic products, with the specific structure depending on the site of nucleophilic attack. The principles of nucleophile-induced ring opening have been demonstrated in other heterocyclic systems, such as 2-methyleneoxetanes and N-tosylaziridines, providing a conceptual framework for predicting the behavior of 2-(2-methyloxolan-3-ylidene)acetic acid. researchgate.netuwa.edu.au

Mechanistic Insights into Key Reaction Pathways

A deeper understanding of the reactivity of 2-(2-methyloxolan-3-ylidene)acetic acid requires detailed mechanistic investigations into its key transformation pathways.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating the mechanisms of decarboxylation and ring-opening reactions. For the decarboxylation pathway, the enol intermediate is a key species that dictates the final product structure through tautomerization. Spectroscopic techniques, such as in-situ NMR or IR spectroscopy, could potentially be employed to detect and characterize such transient intermediates under specific reaction conditions.

In the case of acid-catalyzed ring transformations, the formation of carbocationic intermediates is a distinct possibility. The stability of these intermediates would be influenced by the substituent effects of the methyl group and the ylideneacetic acid moiety. Trapping experiments, where a nucleophile is added to capture a transient intermediate, could provide evidence for the existence and structure of these species.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 2 2 Methyloxolan 3 Ylidene Aceticacid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds. nih.gov Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically within 5 ppm) allows for the confident determination of a molecule's elemental composition and, consequently, its molecular formula. For 2-(2-methyloxolan-3-ylidene)acetic acid (C₇H₁₀O₃), HRMS provides an exact mass measurement that distinguishes it from other isomers or compounds with the same nominal mass. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) or Orbitrap-based MS deliver the ultra-high resolution required for this task. nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on HRMS instruments are used to analyze fragmentation patterns. researchgate.net By subjecting the protonated or deprotonated molecular ion to collision-induced dissociation (CID), characteristic fragment ions are produced that offer insights into the molecule's structure. The fragmentation of 2-(2-methyloxolan-3-ylidene)acetic acid is expected to follow pathways dictated by its functional groups, including the carboxylic acid and the unsaturated oxolane ring. libretexts.orgmiamioh.edu

Key Fragmentation Pathways Include:

Loss of water (H₂O): A common fragmentation for molecules containing carboxylic acid and ether functionalities.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group is a characteristic fragmentation, leading to a prominent [M-H-44]⁻ ion in negative ion mode.

Ring Cleavage: The oxolane ring can undergo various cleavage patterns, providing structural information about the substituents.

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen is a typical pathway for ethers. libretexts.org

A hypothetical fragmentation table based on these principles is presented below.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Data for [M-H]⁻ of 2-(2-Methyloxolan-3-ylidene)acetic acid

| Measured m/z | Proposed Fragment Ion | Elemental Composition | Mass Difference (ppm) |

| 141.0503 | [C₇H₉O₃]⁻ | C₇H₉O₃ | 0.0 |

| 123.0397 | [C₇H₇O₂]⁻ (Loss of H₂O) | C₇H₇O₂ | < 5.0 |

| 97.0659 | [C₆H₉O]⁻ (Loss of CO₂) | C₆H₉O | < 5.0 |

| 83.0503 | [C₅H₇O]⁻ (Loss of COOH and CH₃) | C₅H₇O | < 5.0 |

Note: This interactive table contains predicted data for illustrative purposes.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment and Stereochemical Analysis

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise atomic connectivity and stereochemistry of a molecule. openpubglobal.com For a complete structural assignment of 2-(2-methyloxolan-3-ylidene)acetic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential.

¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

¹³C NMR: Reveals the number of unique carbon environments in the molecule.

2D Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically separated by two or three bonds. This is crucial for tracing the proton network within the oxolane ring.

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of ¹H-¹³C pairs. openpubglobal.com

2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule, such as linking the acetic acid side chain to the C3 position of the oxolane ring.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, which is critical for determining the stereochemistry of the exocyclic double bond (E/Z isomerism) and the relative stereochemistry of the chiral center at C2. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Methyloxolan-3-ylidene)acetic acid

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C1' (COOH) | ~170 | ~11-12 | br s |

| C2' (CH) | ~118 | ~5.8 | s |

| C2 (CH) | ~78 | ~4.5 | q |

| C3 (C=) | ~160 | - | - |

| C4 (CH₂) | ~35 | ~2.8 | t |

| C5 (CH₂) | ~28 | ~2.0 | m |

| C6 (CH₃) | ~20 | ~1.3 | d |

Note: This interactive table contains predicted data for illustrative purposes. Chemical shifts are highly dependent on the solvent used.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. d-nb.info These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of infrared radiation, which excites molecular vibrations. The resulting spectrum serves as a unique "molecular fingerprint."

For 2-(2-methyloxolan-3-ylidene)acetic acid, key vibrational modes can be readily identified:

O-H Stretch: A very broad and strong absorption in the FTIR spectrum, typically between 3300 and 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

C=O Stretch: A strong, sharp absorption around 1710-1690 cm⁻¹ in the FTIR spectrum, indicative of a conjugated carboxylic acid carbonyl group.

C=C Stretch: An absorption in the 1660-1640 cm⁻¹ region, corresponding to the exocyclic double bond.

C-O Stretches: Strong absorptions in the 1300-1000 cm⁻¹ region, associated with the C-O bonds of the ether and carboxylic acid functionalities.

FTIR is a rapid and reliable technique for confirming the presence of these key functional groups and for comparing different batches of a synthesized compound. nih.govresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for 2-(2-Methyloxolan-3-ylidene)acetic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H stretch (sp³ and sp²) | 3100 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1710 - 1690 | Strong |

| C=C stretch (Alkene) | 1660 - 1640 | Medium |

| C-O stretch (Ether & Acid) | 1300 - 1050 | Strong |

Note: This interactive table contains predicted data for illustrative purposes.

Advanced Chromatographic Techniques for Isomeric Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities, starting materials, byproducts, and isomers, thereby allowing for accurate purity assessment.

The presence of a stereocenter at the C2 position (bearing the methyl group) means that 2-(2-methyloxolan-3-ylidene)acetic acid is a chiral molecule and exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers. gcms.cznih.gov This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. nih.govmdpi.com By separating the two enantiomers, the method allows for the determination of the enantiomeric excess (e.e.), a critical quality attribute for chiral molecules.

For routine purity analysis and quantification, Ultra-High-Performance Liquid Chromatography (UHPLC) is the technique of choice. nih.gov UHPLC systems use columns with smaller particles (< 2 µm), which results in significantly higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.

Coupling UHPLC with a mass spectrometer (UHPLC-MS) creates a powerful analytical platform. nih.govresearchgate.net As the separated components elute from the UHPLC column, they are introduced into the mass spectrometer, which provides two additional dimensions of data: the mass-to-charge ratio and the fragmentation pattern. This coupling allows for:

Peak Purity Assessment: Confirming that a single chromatographic peak corresponds to a single compound.

Impurity Identification: Tentatively identifying unknown impurities based on their mass and fragmentation data.

High-Sensitivity Quantification: Achieving very low limits of detection and quantification, which is crucial for trace-level analysis.

This combination of high-resolution separation and sensitive, specific detection makes UHPLC-MS an essential tool for the final purity assessment of 2-(2-methyloxolan-3-ylidene)acetic acid and its derivatives. nih.gov

Computational and Theoretical Investigations of 2 2 Methyloxolan 3 Ylidene Aceticacid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock methods, are fundamental to understanding the electronic makeup of a molecule. nih.govresearchgate.net These calculations can provide insights into molecular orbital energy levels, the distribution of electron density, and the nature of chemical bonds.

Molecular Orbital Analysis and Electronic Density Distribution

For a molecule like 2-(2-Methyloxolan-3-ylidene)aceticacid, a molecular orbital analysis would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for predicting the molecule's reactivity. The electronic density distribution would further illustrate the regions of high and low electron density, indicating the polar nature of different parts of the molecule.

Prediction of Reactivity Sites and Energetic Stability

The locations of the HOMO and LUMO can help identify the likely sites for electrophilic and nucleophilic attack, respectively. Furthermore, quantum chemical calculations can be used to determine the molecule's total electronic energy, providing a measure of its thermodynamic stability. nrel.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects. nih.gov

Identification of Energy Minima and Global Conformers

A systematic search of the potential energy surface of this compound would be necessary to identify its various stable conformations, known as energy minima. The conformer with the lowest energy is termed the global minimum. The relative energies of these conformers determine their population at a given temperature.

Torsional Potential and Ring Puckering Analysis of the Oxolane Ring

The flexibility of the oxolane (tetrahydrofuran) ring in this compound would be a key area of investigation. An analysis of the torsional potentials around the rotatable bonds would describe the energy barriers between different conformations. For the five-membered oxolane ring, a puckering analysis would describe the specific envelope and twist conformations that the ring can adopt.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.govarxiv.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei in this compound would aid in the assignment of experimentally obtained NMR spectra. nih.govliverpool.ac.uk These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. nih.govnih.gov

Similarly, the calculation of infrared (IR) vibrational frequencies would provide a theoretical IR spectrum. nih.gov The positions and intensities of the absorption bands in this spectrum correspond to the vibrational modes of the molecule, such as the stretching and bending of chemical bonds. This information is particularly useful for identifying the presence of specific functional groups.

While the computational methodologies to perform these investigations are well-established, the absence of published data for this compound means that the specific electronic, structural, and spectroscopic properties of this compound remain to be computationally explored and documented.

Reaction Mechanism Elucidation via Computational Transition State Search

A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the computational elucidation of the reaction mechanism for 2-(2-Methyloxolan-3-ylidene)acetic acid. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways, identifying transition states, and determining activation energies, it appears that such detailed theoretical analyses have not been published for this particular compound. mdpi.comnih.govmdpi.com

In general, the elucidation of a reaction mechanism through computational transition state searches involves several key steps. Initially, the potential energy surface of the reaction is explored to identify all possible intermediates and transition states. mdpi.com Vibrational frequency calculations are then performed to confirm that the located structures correspond to energy minima (stable intermediates) or first-order saddle points (transition states). mdpi.com

For a compound like 2-(2-Methyloxolan-3-ylidene)acetic acid, a computational study would likely investigate reactions such as its synthesis, isomerization, or degradation. For instance, in a hypothetical synthesis, researchers would model the interaction of precursor molecules and map the energetic profile of the reaction pathway leading to the final product. This would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products.

The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics. mdpi.com Furthermore, analysis of the transition state's geometry and vibrational modes can provide detailed insights into the bond-breaking and bond-forming processes that occur during the reaction.

While no specific data is available for 2-(2-Methyloxolan-3-ylidene)acetic acid, studies on similar furan-containing molecules demonstrate the utility of this approach. For example, computational investigations into the reactions of other furan derivatives have successfully elucidated complex reaction mechanisms, including cycloadditions and rearrangements. researchgate.netnih.gov These studies often present data in tables summarizing key energetic and geometric parameters.

Hypothetical Data Tables for a Transition State Search

The following are examples of data tables that would typically be generated from a computational study on a reaction mechanism. It is important to reiterate that the data presented here is purely illustrative and not based on actual research for 2-(2-Methyloxolan-3-ylidene)acetic acid.

Table 1: Calculated Relative Energies of Stationary Points for a Hypothetical Reaction.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +25.4 |

| INT1 | Intermediate 1 | -5.2 |

| TS2 | Second Transition State | +15.8 |

| P | Products | -12.7 |

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1).

| Parameter | Description | Value (Å or °) |

| C1-O Bond Length | Breaking bond | 1.85 |

| C2-C3 Bond Length | Forming bond | 1.92 |

| C1-O-C2 Angle | Angle of approach | 110.5 |

Without dedicated computational studies on 2-(2-Methyloxolan-3-ylidene)acetic acid, a detailed discussion of its reaction mechanisms from a theoretical standpoint remains speculative. Future research in this area would be necessary to provide the specific data required for a thorough analysis.

Applications of 2 2 Methyloxolan 3 Ylidene Aceticacid in Contemporary Organic Synthesis

Role as a Versatile Building Block for Complex Molecule Construction

There is no available research data on the use of 2-(2-Methyloxolan-3-ylidene)acetic acid as a building block in the synthesis of more complex molecules.

Utility as a Chiral Precursor in Asymmetric Synthetic Pathways

No published studies have been found that describe the use of 2-(2-Methyloxolan-3-ylidene)acetic acid as a chiral precursor for asymmetric synthesis.

Participation in Cascade and Multicomponent Reactions

There is no documented evidence of 2-(2-Methyloxolan-3-ylidene)acetic acid being utilized in cascade or multicomponent reactions.

Future Research Directions and Open Questions in 2 2 Methyloxolan 3 Ylidene Aceticacid Chemistry

Exploration of Novel and Unprecedented Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling the broader study of any chemical compound. For 2-(2-Methyloxolan-3-ylidene)aceticacid, future research could focus on moving beyond currently known or predicted pathways to develop more innovative and sustainable methods.

A primary area of investigation would be the application of modern catalytic systems. While classic olefination reactions might be employed, exploring novel catalytic methods could offer significant advantages in terms of yield, stereoselectivity, and environmental impact. For instance, palladium-catalyzed cross-coupling reactions or ruthenium-catalyzed olefin metathesis could provide new disconnections for assembling the core structure. Research into enzymatic or chemo-enzymatic pathways could also be a fruitful direction, potentially offering high stereoselectivity and milder reaction conditions. rsc.org

Another open question revolves around the stereocontrolled synthesis of this molecule. The presence of a stereocenter at the 2-position of the oxolane ring and the potential for E/Z isomerism at the double bond means that several stereoisomers are possible. Future synthetic strategies could target the selective synthesis of a single isomer, which would be crucial for evaluating its potential in applications where stereochemistry is critical.

A comparative table of potential synthetic approaches is presented below, highlighting areas for future exploration.

| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantages | Open Research Questions |

| Modified Wittig/Horner-Wadsworth-Emmons Reaction | 2-Methyloxolan-3-one, Phosphonate/ylide reagents | Olefination | Well-established, reliable | Control of E/Z selectivity, scalability |

| Palladium-Catalyzed Dehydrogenation | 2-(2-Methyloxolan-3-yl)acetic acid | β,γ-dehydrogenation | Direct C-H functionalization, atom economy | Catalyst development, regioselectivity control nih.gov |

| Multicomponent Reactions (MCRs) | Simpler starting materials | Tandem reaction sequence | High efficiency, molecular diversity | Discovery of suitable MCRs for this scaffold mdpi.com |

| Bio-catalytic Synthesis | Renewable feedstocks | Enzymatic transformations | Green chemistry, high stereoselectivity | Enzyme screening and engineering |

Discovery of Unique Chemical Reactivity Patterns

The juxtaposition of a carboxylic acid, an electron-deficient double bond, and a cyclic ether in this compound suggests a rich and potentially unique reactivity profile. Future research should aim to systematically explore the chemical behavior of this molecule.

One key area of interest is the reactivity of the α,β-unsaturated acid system. This moiety can participate in a variety of addition reactions. libretexts.org Investigating its behavior in Michael additions with various nucleophiles could lead to a range of new derivatives with potentially interesting biological or material properties. libretexts.org Furthermore, the double bond could be a substrate for cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, opening pathways to complex heterocyclic systems.

The interaction between the functional groups is another important aspect to explore. For example, under certain conditions, the carboxyl group could participate in intramolecular reactions, such as lactonization, if the double bond can be isomerized or functionalized to a suitable position. libretexts.org The influence of the 2-methyl group on the reactivity of the oxolane ring, particularly its stability and potential for ring-opening reactions, is also an area ripe for investigation.

Development of Integrated Analytical and Synthetic Methodologies

To accelerate the exploration of this compound chemistry, the development of integrated analytical and synthetic methodologies will be crucial. This involves combining automated synthesis platforms with real-time analytical techniques to rapidly screen reaction conditions and explore the chemical space around this molecule.

High-throughput screening (HTS) could be employed to quickly identify optimal catalysts and conditions for the novel synthetic pathways discussed above. By running numerous small-scale reactions in parallel and using rapid analytical methods like mass spectrometry or HPLC, the most promising routes can be identified efficiently.

Furthermore, the development of in-situ spectroscopic monitoring (e.g., using IR or NMR spectroscopy) could provide valuable mechanistic insights into the reactions of this compound. Understanding the reaction kinetics and identifying transient intermediates would be invaluable for optimizing reaction conditions and uncovering unexpected reactivity.

Potential in Materials Science: Precursors for Polymer Design and Advanced Functional Materials

The structure of this compound makes it an intriguing candidate as a monomer for the synthesis of novel polymers and advanced materials. The presence of both a polymerizable double bond and a carboxylic acid functional group opens up multiple avenues for polymerization.

This compound could serve as a monomer in addition polymerization reactions, utilizing its exocyclic double bond to form polymers with a poly(acetic acid) backbone and pendant methyloxolane rings. The polarity and functionality of the resulting polymer could lead to materials with interesting properties, such as hydrogels or specialty adhesives.

Moreover, the furan-like core of the molecule suggests its potential as a bio-based building block for more sustainable polymers. researchgate.netmdpi.com Furan-based polymers are an active area of research for creating alternatives to petroleum-based plastics. rsc.orgnih.gov The carboxylic acid group could be used for step-growth polymerization, such as the formation of polyesters or polyamides, by reacting with diols or diamines, respectively. The rigidity of the ring structure could impart desirable thermal and mechanical properties to the resulting polymers. mdpi.com

The potential polymerization pathways and resulting material types are summarized in the table below.

| Polymerization Pathway | Reactive Moiety | Potential Co-monomers | Predicted Polymer Type | Potential Applications |

| Addition Polymerization | Exocyclic double bond | Acrylates, Styrene | Vinyl-type polymer with functional side chains | Adhesives, coatings, hydrogels |

| Polyesterification | Carboxylic acid | Diols, Epoxides | Polyester | Bio-based plastics, fibers nih.gov |

| Polyamidation | Carboxylic acid | Diamines | Polyamide | High-performance engineering plastics mdpi.com |

Q & A

Q. What are the optimal experimental conditions for synthesizing 2-(2-Methyloxolan-3-ylidene)acetic acid, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization and functional group coupling. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates in oxolane ring formation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of the acetic acid moiety .

- Monitoring : Employ TLC or HPLC to track intermediate stability (e.g., oxolan-3-ylidene group reactivity).

Optimization Strategy: Design a factorial experiment varying temperature, catalyst loading, and solvent ratios. Use response surface methodology (RSM) to identify ideal conditions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(2-Methyloxolan-3-ylidene)acetic acid?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents on the oxolane ring (e.g., methyl group at C2) and confirms conjugation via chemical shifts (δ 4.8–5.2 ppm for olefinic protons) .

- X-ray Crystallography : Resolves spatial arrangement of the oxolan-3-ylidene group and acetic acid conformation (e.g., torsion angles between rings) .

- FT-IR : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and olefinic C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of 2-(2-Methyloxolan-3-ylidene)acetic acid?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, elucidating electrophilic/nucleophilic sites .

- Reactivity Analysis : Simulate Fukui indices to identify regions prone to nucleophilic attack (e.g., α,β-unsaturated carbonyl system) .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvation energy in aqueous/organic media .

Validation: Compare computed vibrational spectra (IR) with experimental data to refine parameters.

Q. What experimental and computational approaches resolve contradictions in reported stability data for 2-(2-Methyloxolan-3-ylidene)acetic acid under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) and analyze decomposition via LC-MS. For example, acidic conditions may hydrolyze the oxolane ring .

- DFT-Based Stability Prediction : Calculate protonation energies to identify pH-sensitive sites (e.g., acetic acid carboxyl group) .

- Cross-Study Comparison : Reconcile discrepancies by standardizing assay conditions (e.g., ionic strength, temperature) across labs .

Q. How does the stereoelectronic environment of the oxolan-3-ylidene group influence biological activity in medicinal chemistry applications?

- Methodological Answer :

- Molecular Docking : Model interactions with target enzymes (e.g., cyclooxygenase-2) to assess binding affinity of the α,β-unsaturated system .

- SAR Studies : Synthesize derivatives with modified substituents (e.g., halogenated methyl groups) and compare IC₅₀ values in vitro .

- Dynamic Simulations : Perform MD simulations to evaluate conformational stability of the oxolane ring in lipid bilayers .

Methodological Best Practices

Q. What safety protocols are critical when handling 2-(2-Methyloxolan-3-ylidene)acetic acid in laboratory settings?

- Guidelines :

- PPE : Use nitrile gloves (EN 374 compliant) and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .

- Spill Management : Neutralize acetic acid residues with sodium bicarbonate before disposal .

Q. How can researchers mitigate hazardous decomposition products during thermal analysis of 2-(2-Methyloxolan-3-ylidene)acetic acid?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.